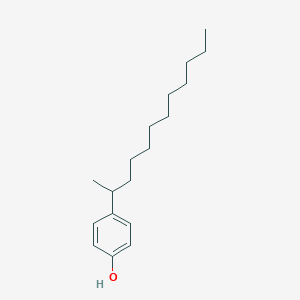

p-Secondary dodecylphenol

Description

Structure

3D Structure

Properties

CAS No. |

21566-83-6 |

|---|---|

Molecular Formula |

C18H30O |

Molecular Weight |

262.4 g/mol |

IUPAC Name |

4-dodecan-2-ylphenol |

InChI |

InChI=1S/C18H30O/c1-3-4-5-6-7-8-9-10-11-16(2)17-12-14-18(19)15-13-17/h12-16,19H,3-11H2,1-2H3 |

InChI Key |

PVUOKIOICFLFPF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(C)C1=CC=C(C=C1)O |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of P Secondary Dodecylphenol

Catalytic Alkylation Approaches for Phenol (B47542) Derivatization

The catalytic alkylation of phenol with a C12 olefin, such as dodecene, is a cornerstone of industrial organic chemistry for producing dodecylphenol (B1171820). google.commt.com This electrophilic aromatic substitution reaction is catalyzed by acidic materials, which facilitate the formation of a carbocation from the alkylating agent. mt.com This electrophile then attacks the electron-rich phenol ring. The hydroxyl group of the phenol directs the incoming alkyl group primarily to the ortho and para positions. However, for many applications, the para-isomer, p-dodecylphenol, is the most desirable product. google.com Consequently, significant research has focused on developing catalytic systems that maximize para-selectivity.

Both heterogeneous and homogeneous catalysts are employed in the synthesis of dodecylphenol to steer the reaction toward the para isomer. google.com Acid catalysts generally promote the formation of para-alkylated phenol when the para position is available. google.com The choice between a heterogeneous (solid-phase) and a homogeneous (liquid-phase) catalyst often depends on factors like product separation, catalyst reusability, and reaction conditions.

Solid acid catalysts are a key focus in developing more environmentally benign and efficient alkylation processes.

p-Toluenesulphonic acid (p-TSA): * This organic acid is utilized as a catalyst for various reactions, including alkylations. spegroup.ruresearchgate.net It is considered a milder alternative to strong mineral acids like sulfuric acid and can be dosed effectively as a powder. spegroup.ru While various catalysts can be used, reagents like p-TSA have been shown to influence reaction yields and duration. researchgate.net The sulfonation of toluene (B28343) to produce p-TSA itself is a reversible electrophilic substitution, highlighting the principles behind acid catalyst preparation. spegroup.ru

Molecular Sieves and Metal Compounds: In modern preparation methods for high-purity p-dodecylphenol, a combination of molecular sieves and specialized catalysts is used. google.com Raw materials are first dehydrated using molecular sieves to prevent side reactions. google.com The subsequent alkylation is then catalyzed by a nano-carrier loaded with a metal compound. google.com This approach is noted for its high efficiency and for yielding a high content of the para-structure. google.com

Heteropoly Acids: Catalysts comprising a heteropoly acid, such as 12-tungstophosphoric acid, supported on an inert oxide like silica (B1680970) or alumina, are also effective for the synthesis of para-alkyl phenols. google.com These catalysts have been successfully used in the reaction of phenol with olefins to produce compounds like dodecylphenol. google.com

Table 1: Examples of Solid Acid Catalysts in Phenol Alkylation This table is generated based on data from related synthesis processes.

| Catalyst System | Reactants | Key Features | Source(s) |

|---|---|---|---|

| p-Toluenesulphonic acid (p-TSA) | Phenol, Alkylating Agent | Organic acid catalyst, milder than sulfuric acid. | spegroup.ruresearchgate.net |

| Metal compound on nano-carrier | Phenol, Dodecene | Used after raw material dehydration with molecular sieves; high para-selectivity. | google.com |

Lewis acids are classic and potent catalysts for Friedel-Crafts alkylation. mt.comorganic-chemistry.org The reaction mechanism involves the Lewis acid accepting an electron pair from the alkylating agent (e.g., an alkyl halide) to generate a carbocation electrophile. mt.com This carbocation then attacks the phenol ring. mt.com A wide array of Lewis acids have been described as effective catalysts, including aluminum chloride (AlCl₃), boron trifluoride (BF₃), ferric chloride (FeCl₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄). google.combeilstein-journals.orgnih.gov Aluminum phenoxide, formed by reacting phenol with aluminum, can also serve as a catalyst for the alkylation of phenol with olefins. google.com The use of these catalysts typically results in predominantly para-alkylated phenol. google.com

The reactivity and handling of different dodecyl precursors vary significantly, impacting the choice of catalyst and reaction conditions.

Branched Olefins: Higher molecular weight alkylphenols like dodecylphenol are commonly prepared by alkylating phenol with branched olefins such as propylene (B89431) tetramer (a branched dodecene) under acidic conditions. google.com The reaction of phenol with 1-dodecene (B91753) is a direct route to the product. google.com Using olefins as alkylating agents is advantageous as it generates no by-products. nih.gov

Dodecyl Chloride: The use of alkyl halides, such as dodecyl chloride, represents the classic Friedel-Crafts alkylation approach. organic-chemistry.orgnih.gov This method requires a strong Lewis acid catalyst to facilitate the reaction. mt.com However, this process is less favored in modern green chemistry due to the use of toxic reagents and the inevitable formation of salt by-products. beilstein-journals.orgnih.gov

Dodecan-1-ol: Alcohols have emerged as a more environmentally benign alternative to alkyl halides. nih.gov The alkylation of arenes with alcohols, catalyzed by Lewis or Brønsted acids, produces water as the only by-product, making the process cleaner and more atom-economical. nih.gov

Feedstock Selection and Precursor Reactivity in Dodecylphenol Formation

Optimization of Reaction Conditions for Enhanced Synthesis Outcomes

Achieving optimal yield and selectivity for p-secondary dodecylphenol requires careful control and optimization of several reaction parameters. semanticscholar.org This involves a systematic approach where variables are adjusted to find the most favorable conditions. semanticscholar.org

Key parameters that are typically optimized include:

Catalyst Type and Concentration: The choice of catalyst is fundamental. researchgate.net Screening different catalysts, such as p-TSA and various Lewis acids, reveals significant differences in product yield and reaction time. researchgate.net

Temperature: The reaction temperature has a profound effect on both the rate of reaction and selectivity. For the synthesis of alkylphenols using heteropoly acid catalysts, the maximum temperature ("hot spot") can range from 60°C to 250°C, with a preferred range of 80°C to 140°C for the reaction of phenol and nonene. google.com In other systems, such as those using an aluminum phenoxide catalyst, temperatures can reach 280°C. google.com

Pressure: The reaction can be conducted under a range of pressures, from near atmospheric to about 500 psi (approximately 34.5 bar). google.com

Reactant Molar Ratio: The ratio of phenol to the alkylating agent is important for maximizing conversion and minimizing polyalkylation. A molar ratio of phenol to olefin between 1.5:1 and 3:1 is generally effective. google.com

Solvents: The solvent can influence catalyst activity and product solubility. Solvents like ethanol, methanol, and dimethylformamide have been studied for their effects on similar reactions. researchgate.net

Purification: Post-synthesis purification is crucial for obtaining high-purity p-dodecylphenol. google.com This is often achieved through multi-stage rectification (distillation) under vacuum. For instance, a crude alkylated product may be fed into a first rectification column operating with a bottom temperature of 170-230°C and a top temperature of 150-175°C. google.com A second column may then be used with a bottom temperature of 200-240°C to yield the final high-purity product from the top. google.com

Table 2: Optimization of Reaction Parameters for Alkylphenol Synthesis This table represents typical ranges and conditions found in related alkylation processes.

| Parameter | Range / Condition | Effect on Synthesis | Source(s) |

|---|---|---|---|

| Temperature | 60°C - 280°C | Affects reaction rate and selectivity. | google.comgoogle.com |

| Pressure | Atmospheric - 500 psi | Influences reaction kinetics and phase behavior. | google.com |

| Phenol:Olefin Molar Ratio | 1.5:1 - 3:1 | Controls conversion and minimizes polyalkylation. | google.com |

| Catalyst | Solid Acids, Lewis Acids | Determines reaction pathway, yield, and time. | google.comresearchgate.net |

| Rectification Temp. (Column 1) | 170°C - 230°C (Bottom) | Separates unreacted materials and by-products. | google.com |

| Rectification Temp. (Column 2) | 200°C - 240°C (Bottom) | Isolates high-purity p-dodecylphenol product. | google.com |

Influence of Temperature, Molar Ratios, and Catalyst Loading on Reaction Yield and Selectivity

The synthesis of this compound, primarily through the alkylation of phenol, is a process sensitive to several key reaction parameters. The optimization of temperature, the molar ratio of reactants, and catalyst loading is crucial for maximizing the yield of the desired p-isomer and enhancing selectivity. researchgate.net

Temperature: Reaction temperature significantly affects both the rate of reaction and the distribution of products. Generally, an increase in temperature leads to a higher reaction rate. researchgate.net However, excessively high temperatures can promote the formation of undesired by-products, such as isomers and polyalkylated phenols, and can also lead to catalyst degradation. For the alkylation of phenol with dodecene, the reaction is often carried out at elevated temperatures, but precise control is necessary to favor the formation of the para-substituted product. For instance, a synthesis method involves reacting dodecyl chloride with phenol at 90°C initially, and then increasing the temperature to 100°C after the addition of the catalyst. prepchem.com

Molar Ratios: The molar ratio of phenol to the alkylating agent (e.g., dodecene or dodecyl chloride) is a critical factor in determining the selectivity towards monoalkylation versus polyalkylation. A higher molar ratio of phenol to the alkylating agent generally favors the formation of monoalkylated products like this compound. By maintaining an excess of phenol, the probability of the alkylating agent reacting with an already alkylated phenol molecule is reduced, thus minimizing the formation of di- and tri-substituted by-products. Studies on similar phenol alkylation reactions have shown that increasing the reactant molar ratio enhances the yield of the desired alkylated phenol. researchgate.net

Catalyst Loading: The amount of catalyst used, often an acidic catalyst like aluminum chloride or a cation exchange resin, directly influences the reaction rate. prepchem.comgoogle.com An increase in catalyst loading typically accelerates the reaction. However, an optimal loading must be determined, as an excessive amount of catalyst can lead to an increase in the formation of by-products and may complicate the purification process. Research on the alkylation of phenol has demonstrated that the yield of the alkylated product increases with the amount of catalyst up to a certain point. researchgate.net

The interplay of these three parameters is complex and requires careful optimization to achieve high yield and selectivity for this compound.

| Reaction Parameter | Effect on Yield | Effect on Selectivity (for p-isomer) | General Observations |

| Temperature | Increases with temperature up to an optimum point, then may decrease due to by-product formation. researchgate.netresearchgate.net | Lower temperatures often favor para-substitution. Higher temperatures can lead to increased ortho-isomer and polyalkylation. | Requires precise control to balance reaction rate and selectivity. researchgate.net |

| Molar Ratio (Phenol:Alkene) | Higher phenol to alkene ratio increases the yield of monoalkylated product. researchgate.net | A high excess of phenol favors mono-substitution and reduces polyalkylation, thus improving selectivity for dodecylphenol. researchgate.net | A significant excess of phenol is common practice in industrial synthesis. |

| Catalyst Loading | Yield increases with catalyst loading up to a certain concentration. researchgate.netresearchgate.net | High catalyst loading can decrease selectivity by promoting side reactions and isomerization. | The optimal amount depends on the specific catalyst and reaction conditions. google.com |

Post-Synthesis Purification and Stabilization Strategies for this compound Production

Following the alkylation reaction, the crude product is a mixture containing the desired this compound, unreacted starting materials, the catalyst, and various by-products such as ortho-isomers and polyalkylated phenols. Therefore, effective purification and stabilization strategies are essential to obtain high-purity this compound. google.com

The initial step in purification often involves the removal of the catalyst. If a solid catalyst is used, it can be removed by filtration. For homogeneous catalysts like aluminum chloride, the reaction mixture is typically cooled and then treated with dilute hydrochloric acid to quench the catalyst. prepchem.com

Subsequent purification steps commonly involve:

Extraction: The product can be extracted from the aqueous layer using a suitable organic solvent, such as ethyl acetate. prepchem.com

Washing: The organic extract is often washed with an aqueous base, like sodium hydroxide (B78521) solution, to separate the phenolic products from non-phenolic impurities. prepchem.com The dodecylphenol, being acidic, will dissolve in the alkaline solution, forming a sodium salt.

Acidification: The aqueous layer containing the sodium salt of dodecylphenol is then acidified, typically with a strong acid like hydrochloric acid, to a pH of around 2. This causes the this compound to precipitate out of the solution as a solid. prepchem.com

Filtration and Washing: The precipitated product is then collected by filtration and washed with water to remove any remaining salts and impurities. prepchem.com

Rectification: For obtaining high-purity p-dodecylphenol, a multi-stage rectification (distillation) process is often employed. google.com This can involve a first rectifying column to remove lower-boiling impurities and a second column where the bottom product of the first is fed, with the final p-dodecylphenol product being collected as the top product at temperatures between 180-215°C. google.com

To prevent degradation of the product during high-temperature purification processes like rectification, stabilizers are often added to the alkylated crude product. google.com These stabilizers can include phosphorus-containing compounds, hydrazine-based compounds, or amino-acid-based compounds. google.com

| Purification/Stabilization Step | Purpose | Typical Reagents/Conditions |

| Catalyst Quenching/Removal | To stop the reaction and remove the catalyst. | Dilute Hydrochloric Acid prepchem.com |

| Solvent Extraction | To separate the product from the aqueous phase. | Ethyl Acetate prepchem.com |

| Alkaline Wash | To separate phenolic compounds from non-phenolic impurities. | 3% Sodium Hydroxide Solution prepchem.com |

| Acidification/Precipitation | To isolate the final product from the alkaline solution. | Concentrated Hydrochloric Acid to pH 2 prepchem.com |

| Rectification | To achieve high purity by separating isomers and other impurities. | Column 1 Pressure: 1-5 kPa; Column 2 Bottom Temperature: 200-240°C, Top Temperature: 180-215°C google.com |

| Stabilization | To prevent product degradation during purification. | Phosphorus compounds, hydrazine (B178648) compounds, amino-acid based compounds google.com |

Elucidation of Alkylation Reaction Mechanisms

Mechanistic Pathways of this compound Formation

The synthesis of this compound is typically achieved through a Friedel-Crafts alkylation reaction, where phenol is alkylated with an alkylating agent such as dodecene or a dodecyl halide in the presence of an acid catalyst. The mechanism proceeds via an electrophilic aromatic substitution pathway.

The key steps in the formation of this compound are:

Formation of the Electrophile: The acid catalyst reacts with the alkylating agent to generate a carbocation. When using dodecene, the proton from the acid catalyst adds to the double bond, forming a secondary carbocation. The stability of this secondary carbocation is crucial for the subsequent reaction.

Electrophilic Attack: The electron-rich phenol ring then acts as a nucleophile and attacks the carbocation. The hydroxyl group (-OH) of phenol is an activating group, meaning it increases the electron density of the aromatic ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack.

Deprotonation: A base (which can be a molecule of phenol or the conjugate base of the acid catalyst) removes a proton from the carbon atom that was attacked by the electrophile. This restores the aromaticity of the ring and results in the formation of the alkylated phenol product.

Due to the directing effect of the hydroxyl group, the alkyl group can add at either the ortho or the para position relative to the hydroxyl group. The formation of the para-isomer is often favored due to steric hindrance at the ortho positions, especially with a bulky alkyl group like a secondary dodecyl group.

Understanding Isomer Distribution and Formation of By-products during Synthesis

During the alkylation of phenol to produce this compound, the formation of isomers and other by-products is a significant consideration that affects the purity and yield of the final product. google.com

Isomer Distribution: The primary isomers formed are ortho- and para-dodecylphenol. The hydroxyl group of phenol directs the incoming alkyl group to the ortho and para positions. The ratio of these isomers is influenced by several factors:

Steric Hindrance: The bulky secondary dodecyl group experiences more steric hindrance at the ortho position, which is adjacent to the hydroxyl group. This generally favors the formation of the p-isomer.

Temperature: Higher reaction temperatures can provide enough energy to overcome the steric hindrance at the ortho position, potentially leading to a higher proportion of the o-isomer.

Catalyst: The nature and amount of the catalyst can also influence the isomer distribution.

Formation of By-products: Besides the desired this compound and its ortho-isomer, other by-products can also be formed:

Polyalkylated Phenols: If the reaction conditions are not carefully controlled, the initially formed dodecylphenol can undergo further alkylation to form di-dodecylphenols and even tri-dodecylphenols. Using a high molar ratio of phenol to the alkylating agent helps to minimize this. researchgate.net

Rearrangement Products: The carbocation intermediate can sometimes undergo rearrangements to form more stable carbocations, leading to a mixture of dodecylphenol isomers with different branching in the alkyl chain.

Ether Formation: Under certain conditions, O-alkylation can occur, leading to the formation of dodecyl phenyl ether. However, this is generally less common in Friedel-Crafts alkylation of phenols.

The presence of these isomers and by-products necessitates the extensive purification steps previously discussed to isolate high-purity this compound. google.com

Innovations in Green Chemistry Principles Applied to Dodecylphenol Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemicals like dodecylphenol to reduce the environmental impact of the manufacturing process. htfmarketintelligence.com These innovations focus on several key areas:

Use of Catalysts: Green chemistry emphasizes the use of catalytic reactions over stoichiometric reagents to minimize waste. dcatvci.org In dodecylphenol synthesis, there is a move towards using solid acid catalysts, such as ion-exchange resins, which can be easily separated from the reaction mixture and potentially reused. This avoids the need for quenching and reduces the amount of waste generated compared to traditional homogeneous catalysts like AlCl3. google.com

Renewable Feedstocks: Traditionally, the alkylating agents and phenol used in dodecylphenol synthesis are derived from fossil fuels. A key trend in green chemistry is the exploration of bio-based feedstocks. htfmarketintelligence.com For instance, phenol can be derived from lignin, a component of biomass, and long-chain alkenes can potentially be produced from biological sources.

Atom Economy: Green chemistry aims to design syntheses where the maximum proportion of the starting materials is incorporated into the final product. dcatvci.org This involves optimizing reaction conditions to minimize the formation of by-products and improve selectivity for the desired p-isomer.

Waste Prevention: By implementing the principles above, such as using recyclable catalysts and maximizing atom economy, the generation of waste is significantly reduced, which is a fundamental goal of green chemistry. dcatvci.org

The application of these green chemistry principles is helping to make the production of this compound more sustainable and environmentally friendly. htfmarketintelligence.com

Advanced Research Applications and Industrial Relevance of P Secondary Dodecylphenol

Development of p-Secondary Dodecylphenol-based Materials in Polymer Science

The reactivity of the phenolic group and the influence of the long alkyl chain make p-secondary dodecylphenol (B1171820) a versatile monomer and modifier in the synthesis of polymeric materials.

Precursors for Advanced Phenolic Resins and Copolymers (e.g., in adhesives, coatings, elastomers)

This compound is a key precursor in the production of various thermosetting polymers. It serves as an intermediate for creating advanced phenolic and epoxy resins. chempoint.com These resins are integral to the formulation of high-performance adhesives, paints, and varnishes due to the properties conferred by the dodecylphenol moiety. chempoint.comresearchgate.net The long, non-polar dodecyl group enhances the flexibility and water resistance of the final polymer, while the phenolic structure provides a backbone with high thermal stability, dimensional stability, and chemical resistance. capitalresin.com

In the coatings industry, these resins are used to create durable surface finishes for industrial, metal, and automotive applications. chempoint.com The incorporation of dodecylphenol improves adhesion and provides a hydrophobic barrier. Similarly, it is used as a building block for resins in adhesives, contributing to bond strength and durability. researchgate.net Dodecylphenol is also utilized in the production of rosin (B192284) modified phenolic resins and as a raw material for auxiliaries in the rubber and plastics industry, indicating its role in the development of elastomers. adonisherb.ir

Modifiers and Intermediates in Specialty Polymer Synthesis

Beyond its use in traditional resins, this compound is an important intermediate for modifying existing polymers or creating specialty copolymers with tailored properties. equilex.com Its structure allows it to be incorporated into polymer chains to improve characteristics such as thermal and mechanical performance. equilex.com

A notable application is in the synthesis of block copolymers. For instance, research has demonstrated the synthesis of poly(dodecyl phenol (B47542) formaldehyde)-b-poly(oxypropylene) block copolymers. researchgate.net In this application, the dodecyl phenol-based block provides specific functionalities, such as asphaltene inhibition and dispersion in crude oil applications. researchgate.net This demonstrates the role of dodecylphenol in creating complex, high-performance polymers designed for specific and challenging industrial environments. While there is emerging use of alkylphenols in nanomaterials, specific research detailing the use of this compound for creating structures like polymeric nanorods is not widely documented. equilex.com However, its established role in creating functional block copolymers underscores its importance as an intermediate in advanced polymer synthesis. researchgate.net

Research into Surfactant and Emulsifier Systems Utilizing Dodecylphenol Structures

The amphiphilic nature of dodecylphenol derivatives—possessing both a hydrophilic (phenolic head) and a hydrophobic (dodecyl tail) part—makes them excellent candidates for surfactant and emulsifier systems. pcc.eu

Synthesis and Performance Evaluation of Dodecylphenol Ethoxylates as Nonionic Surfactants

This compound is a primary raw material for producing nonionic surfactants through a process called ethoxylation. adonisherb.irpcc.eu In this reaction, ethylene (B1197577) oxide is added to the phenolic hydroxyl group, creating a polyoxyethylene chain. The length of this chain can be controlled to fine-tune the surfactant's properties, such as its water solubility and cloud point. pcc.eu

Dodecylphenol ethoxylates are valued for their emulsifying, dispersing, and wetting capabilities. adonisherb.ir For example, ROKAfenol D8, an ethoxylated dodecylphenol with approximately 8 ethylene oxide units, is marketed as an excellent emulsifier for fats, oils, waxes, and synthetic resins. pcc.eu Research into branched dodecyl phenol polyoxyethylene ethers has shown their effectiveness in reducing the surface tension of water. capitalresin.com The performance of these surfactants is often evaluated by their critical micelle concentration (CMC), the concentration at which surfactant molecules begin to form micelles.

Table 1: Performance Data of Dodecylphenol Ethoxylate Surfactants

| Surfactant Derivative | Critical Micelle Concentration (CMC) | Surface Tension at CMC (mN/m) | Key Finding | Source |

|---|

Structure-Performance Relationships in Wetting and Emulsification Applications

The molecular structure of dodecylphenol-based surfactants directly dictates their performance in specific applications. The branched nature of the dodecyl group has been shown to enhance wetting properties. capitalresin.com Studies comparing branched dodecyl phenol polyoxyethylene ethers to their linear counterparts have demonstrated that the branched versions exhibit superior wetting ability, making them highly effective for use in textiles and pesticides. capitalresin.com

These surfactants are effective even in challenging conditions, such as in hard water or at high electrolyte concentrations, and they help prevent the precipitation of calcium soaps. pcc.eu The balance between the hydrophobic alkyl chain and the hydrophilic ethoxylate chain is crucial for emulsification performance. By adjusting the degree of ethoxylation, formulators can optimize a surfactant for emulsifying specific substances, from organic solvents to polyester (B1180765) resins. pcc.eu The relationship between the structure and its emulsifying power is also seen in mixtures; for example, combining nonylphenol dodecyl sulfonate (a related alkylphenol derivative) with other surfactants has been shown to improve emulsification stability for applications like enhanced oil recovery. starplastics.com

Investigations into Dodecylphenol as Components of Lubricant and Fuel Additives

A primary industrial application of this compound is as a chemical intermediate in the production of additives for lubricants and fuels. chempoint.compcc.eu These additives are critical for the performance and longevity of combustion engines and industrial machinery. stle.org

Dodecylphenol is used to synthesize other chemicals that are then incorporated into additive packages. Examples include dodecylphenol propoxylates, which are used as components in fuel additive packages, and sulfurized alkyl phenolates (like calcium nonylphenyl phenolate), which act as lubricant additives. adonisherb.irpcc.eu These additives perform several functions. As detergents, they help keep engine components clean by preventing the buildup of deposits at high temperatures. stle.org They also act as dispersants and can neutralize acidic byproducts of combustion, providing rust protection. adonisherb.irstle.org The long dodecyl chain provides the necessary solubility in the non-polar base oil of the lubricant or fuel, ensuring the additive is effectively distributed. stle.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Formaldehyde |

| Epoxy resin |

| Rosin modified phenolic resin |

| Poly(dodecyl phenol formaldehyde)-b-poly(oxypropylene) |

| Ethylene oxide |

| Dodecylphenol ethoxylate |

| ROKAfenol D8 |

| Branched Dodecyl Phenol Polyoxyethylene Ether |

| Nonylphenol dodecyl sulfonate |

| Dodecylphenol propoxylate |

| Sulfurized alkyl phenolate |

Role in Anti-wear and Antioxidant Formulations (e.g., zinc dialkyldithiophosphates)

This compound is a precursor in the synthesis of lubricant additives, particularly those based on zinc dialkyldithiophosphates (ZDDPs). ZDDPs are a family of coordination compounds that have been instrumental as anti-wear additives in lubricants like greases, hydraulic oils, and motor oils since the 1940s. wikipedia.org They also function as corrosion inhibitors and antioxidants. wikipedia.org

The synthesis of ZDDPs involves a two-step process. First, phosphorus pentasulfide is treated with various alcohols to produce dithiophosphoric acid. wikipedia.org The selection of alcohols, which can include alkylphenols like this compound, is crucial as it determines the properties and lipophilicity of the final product. wikipedia.org The resulting dithiophosphoric acid is then neutralized with zinc oxide to form the ZDDP. wikipedia.org The "dodecyl" designation in some ZDDPs indicates the use of a dodecyl-containing alcohol or phenol in its manufacture. wikipedia.org

ZDDPs are categorized as primary or secondary based on the type of alcohol used in their production. mdpi.com This classification is significant as it affects their reactivity and thermal stability. mdpi.com Generally, the more reactive secondary alkyl ZDDPs are employed in gasoline engine oils, whereas primary alkyl ZDDPs, known for their higher thermal stability, are used in diesel engines. mdpi.comminglanchem.com The protective mechanism of ZDDP involves the formation of a sacrificial film on metal surfaces, which helps to prevent direct metal-to-metal contact, thereby reducing wear and friction, especially under high-pressure and high-temperature conditions. minglanchem.com

Below is a table detailing the typical properties of a commercial ZDDP product, which is a mixed primary-secondary alkyl dithiophosphate (B1263838) zinc salt.

| Property | Typical Value | Test Method |

| Appearance | Amber transparent liquid | Visual Inspection |

| Flash Point (COC), ºC | 195 | ASTM D92 |

| Kinematic Viscosity (100ºC), mm²/s | 12.3 | ASTM D445 |

| Density (20ºC), kg/m ³ | 1120 | ASTM D4052 |

| S Content, m% | 16.8 | ASTM D1552 |

| P Content, m% | 8.2 | ASTM D4951 |

| Zn Content, m% | 9.4 | ASTM D4951 |

| pH Value | 5.9 | SH/T 0394 |

| Data derived from a typical ZDDP product specification. made-in-china.com |

Research on Asphaltene Dispersancy and Inhibition Mechanisms

Asphaltene precipitation during crude oil production and processing presents significant operational challenges, including pipeline blockage. researchgate.netmdpi.com Chemical additives, known as dispersants or inhibitors, are used to stabilize asphaltenes and prevent their deposition. mdpi.com P-dodecylphenol is one such chemical that has been researched for its effectiveness as an asphaltene dispersant. hud.ac.uk

The mechanism by which additives like dodecylphenol function depends on the additive's structure and the asphaltene's composition. researchgate.net Research suggests that the long alkyl chain of dodecylphenol interacts with asphaltene particles primarily through hydrophobic interactions, effectively peptizing them within the oil medium. researchgate.net Furthermore, the phenolic group can engage in acid-base or hydrogen bonding interactions with the basic components of asphaltenes. researchgate.net A key inhibition mechanism is the ability of these molecules to disrupt the π–π interactions between the polyaromatic cores of asphaltene molecules, which prevents them from stacking and forming large aggregates. researchgate.netmdpi.com The alkyl tails of the phenol molecules can form a steric barrier around the asphaltenes, further hindering agglomeration. researchgate.net

The table below summarizes experimental data on the effect of various alkylphenol dispersants on asphaltene deposition characteristics.

| Dispersant | Average Aggregate Size (μm) |

| No dispersant | 1.05 ± 0.22 |

| p-Hexylphenol | 0.73 ± 0.12 |

| p-Octylphenol | 0.59 ± 0.18 |

| iso-Dodecylphenol | 0.26 ± 0.18 |

| p-Dodecylphenol | 0.27 ± 0.17 |

| Data from experiments conducted in homogeneous porous media micromodels. hud.ac.uk |

Exploratory Research in Agricultural Adjuvant Chemistry

In agriculture, an adjuvant is a substance added to a pesticide formulation or spray mixture to enhance the performance of the active ingredient or improve the physical properties of the spray. wisc.edunih.gov The use of appropriate adjuvants is a key strategy for improving the efficacy of plant protection products by, for example, reducing spray drift and enhancing foliar deposition. mdpi.com

Exploratory research has identified derivatives of p-dodecylphenol as components in agricultural adjuvant formulations. Specifically, a compound identified as α-(p-dodecylphenyl)-ω-hydroxypoly(oxyethylene) has been noted for its use in agricultural applications in California. nih.gov Such compounds fall into the category of activator adjuvants, which often include surfactants, oils, and fertilizers. wisc.edu

The primary function of these surfactant-like adjuvants is to alter the physical properties of the spray solution and droplets. wisc.edu By reducing the surface tension of water, they allow spray droplets to spread more effectively over the waxy surface of a leaf, increasing the contact area and the time available for the pesticide to be absorbed. wisc.edu This enhanced absorption is particularly important for systemic pesticides that need to enter the plant to be effective. wisc.edu Adjuvants are broadly categorized based on their function, as shown in the table below.

| Adjuvant Category | Primary Function | Examples |

| Activator Adjuvants | Enhance the activity of the pesticide. | Surfactants, Oils, Nitrogen-based fertilizers |

| Special-Purpose/Utility Adjuvants | Modify the physical characteristics of the spray solution to improve application. | Defoaming agents, Compatibility agents, Buffering agents, Drift control agents |

| Information compiled from agricultural extension resources. wisc.edu |

Environmental Dynamics and Ecotoxicological Studies of Dodecylphenols

Environmental Fate and Transport Mechanisms of Dodecylphenols

The fate and transport of a chemical in the environment describe its movement and transformation. cdc.gov For dodecylphenols, these processes are influenced by a combination of physical, chemical, and biological factors that dictate their persistence and potential for exposure. cdc.gov

Degradation Kinetics and Pathways in Environmental Compartments (abiotic and biotic)

Once released into the environment, dodecylphenols are subject to various degradation processes.

Atmospheric Degradation: In the atmosphere, para-C12-alkylphenols in the vapor phase are expected to degrade rapidly through reactions with hydroxyl (OH) radicals. service.gov.uk The estimated half-life for this reaction is approximately 6.8 hours, suggesting that these compounds are unlikely to be transported far from their emission source. service.gov.uk

Aquatic Degradation: Dodecylphenols are not readily or inherently biodegradable in aquatic environments. service.gov.uk Their degradation is generally slower in water and sediment compared to the atmosphere. nih.gov The process can be influenced by the presence of oxygen, with aerobic conditions typically facilitating more rapid biotransformation than anaerobic conditions. nih.gov Degradation in aquatic systems often results in the formation of more persistent shorter-chain alkylphenols and their ethoxylates. nih.gov

Sorption and Partitioning Behavior in Soil, Sediment, and Aquatic Systems

The movement of dodecylphenols between water, soil, and sediment is largely governed by their physicochemical properties.

Partitioning to Soil and Sediment: With a high log octanol-water partition coefficient (log Kow) of 7.14, dodecylphenols have a strong tendency to partition from water into soil and sediment. service.gov.uk This high log Kow value indicates a preference for organic matter, leading to their accumulation in these environmental compartments. service.gov.uknm.gov The sorption of similar organic compounds to soil and sediment is highly correlated with the organic carbon content of the substrate. nm.gov

Water Solubility: The water solubility of the main components of para-C12-alkylphenols is low, at 31 µg/L at 22°C. service.gov.uk This limited solubility in water further promotes their association with particulate matter and sediment. service.gov.uk

The following table summarizes key physicochemical properties influencing the environmental partitioning of p-dodecylphenol.

| Property | Value | Implication for Environmental Fate |

| Log K_ow | 7.14 service.gov.uk | High potential to adsorb to soil and sediment. service.gov.uk |

| Water Solubility | 31 µg/L at 22°C service.gov.uk | Low mobility in water, favors partitioning to solids. service.gov.uk |

| Vapor Pressure | 0.009 Pa at 20°C service.gov.uk | Low volatility, less likely to be present in the atmosphere. service.gov.uk |

Bioaccumulation Potential and Biomagnification Research in Environmental Food Chains

Bioaccumulation is the buildup of a substance in an organism, while biomagnification is the increasing concentration of that substance at successively higher levels in a food chain. cimi.org

Bioaccumulation: Dodecylphenols can accumulate in aquatic organisms. service.gov.uk A measured fish bioconcentration factor (BCF) of 823 indicates a significant potential for bioaccumulation. service.gov.uk Bioaccumulation occurs when an organism absorbs a substance at a rate faster than it can eliminate it. youtube.com

Biomagnification: While bioaccumulation is documented, the extent of biomagnification of dodecylphenols through the food chain is an area of active research. service.gov.ukcimi.org For a substance to biomagnify, it must be passed from one trophic level to the next. cimi.org Predators are potentially at risk if exposed through the terrestrial food chain. service.gov.uk However, based on available information, the risk to predators exposed via the aquatic food chain is considered to be lower. service.gov.uk

Ecotoxicological Impact Research on Non-Target Organisms

Ecotoxicology studies the harmful effects of chemical substances on biological organisms, particularly at the population, community, and ecosystem levels. pensoft.net

Aquatic Ecotoxicity Assessment Methodologies (e.g., studies on fish, Daphnia, algae)

The toxicity of dodecylphenols to aquatic life is a significant concern.

Toxicity to Aquatic Organisms: Para-C12-alkylphenols are acutely toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. service.gov.uk Standardized tests are used to assess the toxicity to various aquatic species. ivami.com

Predicted No-Effect Concentration (PNEC): The PNEC for freshwater aquatic organisms has been established at 0.04 µg/L. service.gov.uk This value is used in environmental risk assessments to determine safe concentration levels. service.gov.uk

The table below presents ecotoxicity data for a related compound, dodecylbenzenesulphonic acid, which provides an indication of the potential toxicity of dodecylphenols.

| Organism | Test Type | Endpoint | Value (mg/L) | Reference |

| Daphnia magna | Acute | 48h LC50 | 3.5 | europa.eu |

| Freshwater Daphnid | QSAR | LC50 | 7.599 | europa.eu |

| Mysid shrimp | QSAR | LC50 | 1.222 | europa.eu |

Terrestrial Ecotoxicity Studies (e.g., soil-dwelling organisms, plants)

The impact of dodecylphenols on terrestrial ecosystems is also a critical area of investigation.

Soil and Sediment Organisms: Due to the tendency of dodecylphenols to partition to soil and sediment, organisms dwelling in these environments are at risk of exposure. service.gov.uk Further testing is needed to fully characterize the risks to sediment- and soil-dwelling organisms. service.gov.uk

Risk to Predators: There is a potential risk to predators exposed through the terrestrial food chain. service.gov.uk The PNEC for predators exposed through food is 3.3 mg/kg body weight/day. service.gov.uk

Mechanistic Studies of Ecotoxicological Interactions in Environmental Models

The ecotoxicological interactions of p-secondary dodecylphenol (B1171820) are understood through several key mechanisms. A primary concern is its potential for bioaccumulation in aquatic organisms. service.gov.uk Studies have shown that the substance can accumulate, with a measured wet weight bioconcentration factor (BCF) of approximately 6,000, indicating a significant potential to concentrate in living tissues from the surrounding water. service.gov.uk The substance is classified as very toxic to aquatic life and may lead to long-term adverse effects in aquatic environments. service.gov.uk

Mechanistically, p-secondary dodecylphenol is not readily or inherently biodegradable and is expected to partition primarily into soil and sediment upon environmental release, where it is likely to persist. service.gov.uk In toxicological studies on rats, exposure to para-C12-alkylphenols at doses that also caused non-specific maternal toxicity resulted in developmental effects, including craniofacial and long bone malformations. service.gov.uk While fertility effects were observed, they only occurred in the presence of general toxicity. service.gov.uk

Advanced Environmental Risk Assessment Methodologies for Dodecylphenols

The environmental risk of dodecylphenols is evaluated using a structured approach that integrates predictive modeling of environmental concentrations (PECs), the derivation of predicted no-effect concentrations (PNECs), and a framework for risk characterization. who.int This process combines hazard identification, dose-response assessment, and exposure assessment to characterize risk. who.intnih.gov

Predictive Modeling of Environmental Concentrations (PECs)

Predictive Environmental Concentrations (PECs) for this compound are estimated to understand its likely levels in various environmental compartments. The emissions have been predicted for each stage of the substance's life cycle, from production to end-use, utilizing assumptions from standard European technical guidance for industrial chemical risk assessment. service.gov.uk These models are supplemented with industry-specific information where available. service.gov.uk

A key factor in PEC modeling is the substance's physical and chemical properties. With a high octanol-water partition coefficient (log Kow) of 7.14 and low water solubility, this compound is expected to partition mainly to soil and sediment once released into the environment. service.gov.uk Atmospheric transport and subsequent deposition are considered negligible. service.gov.uk

Exposure modeling also considers that dodecylphenols are often present as unreacted impurities in derivative products. industrialchemicals.gov.au For instance, levels of up to 11.7% have been reported in certain additives, with concentrations in final end-use products reaching up to 2%. industrialchemicals.gov.au They are also found as impurities in resins used in products like inks and tyres, at typical levels of 2.5–5%. industrialchemicals.gov.au These sources are critical inputs for modeling environmental release and predicting concentrations. industrialchemicals.gov.au

Derivation and Refinement of Predicted No-Effect Concentrations (PNECs)

The Predicted No-Effect Concentration (PNEC) represents the concentration of a substance below which adverse effects in an ecosystem are unlikely to occur. wikipedia.orgchemsafetypro.com PNECs are central to environmental risk assessment and are typically derived by dividing a toxicological endpoint—such as the No Observed Effect Concentration (NOEC) from chronic studies or the median Lethal/Effective Concentration (LC50/EC50) from acute studies—by an assessment factor (AF). wikipedia.orgchemsafetypro.com

The assessment factor accounts for uncertainties, such as extrapolating from laboratory data to real-world ecosystems and from single-species tests to community-level effects. wikipedia.org The magnitude of the AF varies from 1 to 1000, depending on the quantity and quality of the available toxicological data; a more extensive and robust dataset allows for a smaller, less conservative assessment factor. wikipedia.orgecetoc.org

For para-C12-alkylphenols, a PNEC for freshwater aquatic organisms has been established at 0.04 µg/L. service.gov.uk This value is considered a key threshold for the environmental risk assessment. service.gov.uk PNECs for other environmental compartments, such as sediment and marine water, are largely derived from this surface water PNEC. service.gov.uk A PNEC for predators exposed through the food chain has also been determined at 3.3 mg/kg body weight/day. service.gov.uk

Refinement of these PNEC values is an ongoing process. The initial freshwater PNEC could be further refined by conducting additional long-term toxicity tests on relevant species. service.gov.uk Methodologies for PNEC derivation are continuously evolving, with a move towards using Species Sensitivity Distributions (SSDs) when sufficient data from multiple species are available. frontiersin.org In such cases, the hazardous concentration for 5% of the species (HC5) is calculated and a smaller assessment factor (typically 1-5) is applied. wikipedia.orgecetoc.org

Table 1: Ecotoxicological and Risk Assessment Parameters for this compound

| Parameter | Value | Source |

|---|---|---|

| Log K_ow (octanol-water partition coefficient) | 7.14 | service.gov.uk |

| BCF (Bioconcentration Factor, fish) | ~6,000 | service.gov.uk |

| PNEC (Predicted No-Effect Concentration), Freshwater | 0.04 µg/L | service.gov.uk |

| PNEC, Predators (via food chain) | 3.3 mg/kg bw/day | service.gov.uk |

This table is interactive. Click on the headers to sort.

Table 2: General Assessment Factors (AF) for PNEC Derivation Based on Data Availability

| Available Data | Typical Assessment Factor | Source |

|---|---|---|

| At least 1 short-term acute toxicity study (e.g., L(E)C₅₀) | 1000 | wikipedia.org |

| At least 1 long-term chronic toxicity study (NOEC) from each of three trophic levels (fish, daphnia, algae) | 10 | chemsafetypro.comecetoc.org |

| Species Sensitivity Distribution (SSD) model from extensive chronic data (>15 species) | 1-5 | wikipedia.orgecetoc.org |

This table is interactive. Click on the headers to sort.

Frameworks for Environmental Risk Characterization

Environmental risk characterization is the final step in the assessment process, where exposure information is compared with ecotoxicological effects to determine the likelihood of environmental harm. nih.gov The most common framework involves calculating a Risk Characterisation Ratio (RCR), also known as a Risk Quotient (RQ). wikipedia.org This is achieved by dividing the Predicted Environmental Concentration (PEC) by the Predicted No-Effect Concentration (PNEC). wikipedia.orgchemsafetypro.com

RCR = PEC / PNEC

A resulting RCR value of less than 1 indicates that the predicted environmental concentration is below the level expected to cause harm, suggesting the risk is acceptable. chemsafetypro.com Conversely, an RCR greater than or equal to 1 signifies a potential environmental risk that may require management measures. chemsafetypro.com

The risk characterization for para-C12-alkylphenols, using this framework, has identified potential environmental risks associated with its production, its use as a chemical intermediate, and the end-use of its derivatives and resins. service.gov.uk The compartments identified to be at risk are the freshwater and marine aquatic environments (including sediment) and the soil compartment. service.gov.uk Additionally, a potential risk to predators was identified for exposure through the terrestrial food chain. service.gov.uk Based on the available information, the assessment concluded that this compound does not pose a risk to microorganisms in wastewater treatment plants or to predators exposed via the aquatic food chain. service.gov.uk

Analytical Chemistry and Characterization Techniques for P Secondary Dodecylphenol

Chromatographic Methods for Identification and Quantification of Dodecylphenol (B1171820) Isomers

Chromatographic techniques are essential for separating the intricate isomeric mixtures of dodecylphenol. Both gas and liquid chromatography are widely employed, often in conjunction with mass spectrometry for definitive identification.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile organic compounds. However, the direct analysis of phenolic compounds like dodecylphenol by GC can be challenging due to their polarity, which can lead to poor peak shape and interactions with the stationary phase. To overcome these issues, derivatization is a common strategy. This process involves chemically modifying the hydroxyl group of the phenol (B47542) to create a less polar and more volatile derivative.

One effective derivatization agent is pentafluorobenzoyl chloride. This reagent reacts with the phenolic hydroxyl group to form a pentafluorobenzoate ester, which is more amenable to GC analysis. A highly selective and sensitive method has been developed for the determination of various meta- and para-substituted alkylphenols, including dodecylphenol, in biological tissues. uib.no This method utilizes derivatization followed by GC-MS analysis, allowing for detection limits in the low microgram per kilogram range. uib.no

Application of Liquid Chromatography Techniques

Liquid chromatography (LC) offers a versatile alternative for the separation of dodecylphenol isomers without the need for derivatization. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are particularly well-suited for this purpose, providing high resolution and efficiency.

The choice of the stationary phase (column) and mobile phase is critical for achieving successful separation. Normal-phase HPLC, utilizing a polar stationary phase like silica (B1680970) and a non-polar mobile phase, has been used for the clean-up and separation of alkylphenols. uib.no For instance, a normal-phase HPLC method with a phosphorylated silica column and a mobile phase of cyclohexane (B81311) and 2-propanol has demonstrated the separation of various basic compounds, indicating its potential for separating phenolic isomers. dtic.mil Reversed-phase HPLC, which employs a non-polar stationary phase (such as C18) and a polar mobile phase, is also a common approach for the separation of these compounds. uib.no

Spectroscopic and Spectrometric Approaches for Structural Elucidation

Spectroscopic and spectrometric techniques are indispensable for the detailed structural elucidation of p-secondary dodecylphenol isomers and for assessing the purity of samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Purity Assessment

The complex mixture of isomers in technical dodecylphenol presents a significant challenge for complete spectral assignment. However, NMR can be used to confirm the presence of key structural features and to analyze the composition of isomeric mixtures. For example, in the synthesis of calixarenes from p-dodecylphenol, NMR spectroscopy is used to characterize the resulting products and any remaining starting material. unipr.itunipr.it The analysis of different fractions from chromatographic separations by NMR can reveal the relative abundance of different isomers. unipr.it

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrations of chemical bonds within a molecule. For this compound, the IR spectrum will exhibit a prominent absorption band corresponding to the stretching of the hydroxyl (-OH) group, typically in the region of 3200-3600 cm⁻¹. The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching of the dodecyl chain will appear just below 3000 cm⁻¹. Changes in the IR spectrum, such as the decrease in the hydroxyl group absorption, can be used to monitor chemical reactions involving p-dodecylphenol. google.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. Phenolic compounds exhibit characteristic absorption bands due to electronic transitions within the aromatic ring. The UV spectrum of p-dodecylphenol is expected to show absorption maxima related to the phenolic chromophore. dtic.milresearchgate.net These spectral features can be used for quantitative analysis and to study interactions with other molecules.

Advanced Sample Preparation and Extraction Techniques for Complex Matrices

The analysis of this compound in environmental and biological samples is often challenging due to the complexity of the sample matrix, which can contain high levels of interfering substances like lipids and proteins. uib.no Therefore, effective sample preparation and extraction techniques are crucial to isolate the analyte of interest and remove interferences before instrumental analysis.

A variety of extraction methods have been developed and applied for alkylphenols. Traditional methods include direct solvent extraction with solvents like dichloromethane, acetonitrile, or acetone-hexane, as well as Soxhlet extraction. uib.nonordicscreening.org More modern and efficient techniques include:

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction (ASE), this technique uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process. nordicscreening.orgresearchgate.net

Microwave-Assisted Extraction (MAE): This method utilizes microwave energy to heat the solvent and sample, accelerating the extraction of the target analytes. nordicscreening.org

Solid-Phase Extraction (SPE): SPE is a widely used clean-up technique to remove interfering components from the extract. Various sorbents can be used, including reversed-phase materials (e.g., C18) or normal-phase materials (e.g., silica, alumina, or Florisil), to selectively retain either the analyte or the interferences. uib.nonordicscreening.org

Gel Permeation Chromatography (GPC): GPC is a size-exclusion chromatography technique that is particularly useful for removing high-molecular-weight interferences, such as lipids, from biological sample extracts. uib.no

The choice of extraction and clean-up method depends on the nature of the sample matrix and the specific analytical requirements. For complex biological samples, a combination of these techniques is often necessary to achieve the desired level of purity and concentration for accurate analysis. uib.no

Extraction from Environmental Samples (water, sediment, biota)

The initial and one of the most critical steps in the analysis of this compound is its effective extraction from complex environmental matrices. The choice of extraction technique is highly dependent on the sample type (water, sediment, or biota), with the goal of isolating the target analyte from interfering substances and pre-concentrating it to levels suitable for instrumental analysis.

For water samples , traditional methods like liquid-liquid extraction (LLE) have been widely used, often employing solvents like methylene (B1212753) chloride after sample acidification. epa.govnih.gov However, there is a significant trend towards replacing LLE with solid-phase extraction (SPE) due to its lower solvent consumption, reduced analysis time, and high recovery rates. nih.govnih.gov SPE involves passing the water sample through a cartridge containing a solid adsorbent that retains the dodecylphenol, which is then eluted with a small volume of an organic solvent.

For solid samples such as sediment and soil , more rigorous extraction techniques are necessary. Soxhlet extraction is a classic and effective method, though it is time-consuming and requires large volumes of organic solvents. nih.govresearchgate.net More modern approaches include pressurized liquid extraction (PLE) and microwave-assisted extraction (MAE), which offer significantly faster extraction times and reduced solvent use while maintaining high extraction efficiencies. researchgate.net

The analysis of biota (e.g., fish tissue) presents unique challenges due to the high lipid content. Extraction methods must efficiently separate the lipophilic dodecylphenol from the fatty matrix. This often involves initial homogenization of the tissue followed by extraction with organic solvents and a subsequent "clean-up" step, such as gel permeation chromatography (GPC) or solid-phase extraction, to remove co-extracted lipids that can interfere with analysis.

Below is a table summarizing common extraction techniques for phenolic compounds, including dodecylphenol, from various environmental matrices.

Table 1: Summary of Extraction Techniques for Phenolic Compounds

| Matrix | Extraction Technique | Key Parameters & Solvents | General Findings |

|---|---|---|---|

| Water | Liquid-Liquid Extraction (LLE) | pH adjustment (acidic), Methylene Chloride | Effective and precise but time-consuming and uses large solvent volumes. nih.gov |

| Water | Solid-Phase Extraction (SPE) | C18 or polymeric cartridges, Methanol/Acetonitrile for elution | High enrichment factors, reduced solvent use, and automation potential. Increasingly replacing LLE. nih.govnih.gov |

| Sediment/Soil | Soxhlet Extraction | Hexane/Acetone mixtures | A standard but lengthy method requiring significant solvent volumes. researchgate.net |

| Sediment/Soil | Microwave-Assisted Extraction (MAE) | Acetone/Hexane, elevated temperature and pressure | Rapid and efficient, with significantly reduced extraction times and solvent consumption compared to Soxhlet. researchgate.net |

Mitigation of Analytical Interferences and Background Contamination

Accurate quantification of this compound is often complicated by analytical interferences from the sample matrix and background contamination from laboratory sources.

Analytical Interferences: Environmental samples are inherently complex, containing a multitude of organic and inorganic compounds that can co-extract with dodecylphenol and interfere with its detection. clsi.org A significant challenge arises from the presence of numerous dodecylphenol isomers, which can be difficult to separate chromatographically. specialchem.com Furthermore, other alkylphenols with similar chemical properties can co-elute, leading to overestimated concentrations if the analytical method lacks sufficient selectivity.

Mitigation strategies include:

High-Resolution Chromatography: Utilizing high-efficiency capillary columns in gas chromatography (GC) or ultra-high-performance liquid chromatography (UHPLC) can improve the separation of dodecylphenol isomers and from other interfering compounds.

Selective Mass Spectrometry (MS): The use of mass spectrometry as a detector, particularly in tandem MS (MS/MS) or high-resolution MS (HRMS) modes, provides high selectivity and sensitivity. By monitoring specific parent-to-daughter ion transitions, it is possible to distinguish the target analyte from matrix interferences. nih.gov

Derivatization: Converting the polar phenol group into a less polar derivative (e.g., through silylation or acetylation) can improve its chromatographic behavior (e.g., peak shape and volatility for GC analysis) and reduce matrix effects. epa.gov

Background Contamination: Dodecylphenols and other alkylphenols are present in many laboratory products, including detergents, plasticizers, and dust, creating a risk of sample contamination. clsi.org

Mitigation strategies include:

Method Blanks: Analyzing a reference matrix (e.g., high-purity water) with each batch of samples is essential to monitor for contamination introduced during the analytical process. epa.gov

High-Purity Reagents: Using high-purity, analytical-grade solvents, reagents, and gases minimizes the introduction of contaminants.

Dedicated Glassware: Using glassware that is exclusively dedicated to alkylphenol analysis and has been rigorously cleaned (e.g., by solvent rinsing and baking at high temperatures) can prevent cross-contamination.

Method Validation and Quality Assurance in Dodecylphenol Analysis

To ensure the reliability and comparability of analytical data, methods for dodecylphenol analysis must be thoroughly validated, and robust quality assurance/quality control (QA/QC) protocols must be implemented. labotanic.pt

Method Validation: Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key validation parameters include:

Linearity: Establishing a linear relationship between the instrument response and the concentration of the analyte over a specific range.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. researchgate.net For phenols in water, LODs can range from 0.3 to 3.5 µg/L depending on the specific compound and method. nih.gov

Accuracy: The closeness of a measured value to the true value, often assessed by analyzing spiked samples (matrix spikes) or certified reference materials (CRMs) and calculating the percent recovery. epa.gov

Precision: The degree of agreement among independent measurements under specified conditions, typically expressed as the relative standard deviation (RSD) of replicate analyses. nih.gov

Quality Assurance (QA): QA involves a systematic program of activities to ensure that data quality meets specified criteria. epa.gov Key QA elements include:

Initial Demonstration of Capability: Each laboratory must demonstrate its ability to generate acceptable results for accuracy and precision before analyzing actual samples. epa.gov

Ongoing Quality Control: This includes the routine analysis of method blanks, laboratory control samples (LCS), matrix spikes, and matrix spike duplicates with each sample batch to monitor method performance. epa.govepa.gov

Certified Reference Materials (CRMs): Analyzing CRMs (materials with a known, certified concentration of the analyte in a similar matrix) provides an independent assessment of method accuracy.

Inter-laboratory Studies: Participation in proficiency testing or inter-laboratory comparison studies helps to assess the comparability of results among different laboratories.

The table below provides typical performance criteria for the analysis of phenols as outlined in environmental methods.

Table 2: Example Method Validation and Quality Control Acceptance Criteria

| Parameter | Typical Requirement/Criteria | Purpose |

|---|---|---|

| Linearity (Correlation Coefficient, r) | > 0.99 | Ensures a proportional response of the instrument across a range of concentrations. |

| Method Blank | Below the Limit of Detection (LOD) | Checks for laboratory contamination. epa.gov |

| Laboratory Control Sample (LCS) Recovery | Typically 70-130% | Monitors the accuracy of the analytical process using a clean, controlled matrix. epa.gov |

| Matrix Spike Recovery | Varies by matrix and method (e.g., 70-130%) | Assesses method accuracy in the specific sample matrix, accounting for matrix effects. epa.gov |

Theoretical and Computational Chemistry Approaches for P Secondary Dodecylphenol

Quantum Chemical Investigations of p-Secondary Dodecylphenol (B1171820) Electronic Structure

Quantum chemical methods are instrumental in elucidating the electronic properties of molecules, which govern their reactivity and interactions.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. While specific DFT studies detailing the intrinsic molecular properties of isolated p-secondary dodecylphenol are not extensively available, the methodology is frequently applied to understand systems where it is a component. For instance, DFT calculations have been employed to study the nonbonded interactions between asphaltene model structures and various dispersants, including phenolic compounds. researchgate.net These studies often focus on calculating interaction energies, identifying types of interactions (such as hydrogen bonding and dispersive forces), and understanding how additives like p-dodecylphenol can mitigate asphaltene aggregation. researchgate.net In one instance, DFT calculations were used to support the mechanism of a cyclization reaction, with p-dodecylphenol being mentioned in the separate context of synthesizing new lipophilic calixarenes. unipr.it

Ab Initio and Semi-Empirical Methods for Conformational Analysis

The flexible dodecyl chain of this compound allows it to adopt numerous conformations. Ab initio and semi-empirical methods are computational techniques used to perform conformational analysis, determining the relative energies of different spatial arrangements of a molecule. There is currently a lack of specific published studies that apply these methods to perform a detailed conformational analysis of this compound.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful techniques for studying the physical movements and interactions of atoms and molecules over time.

Simulation of Intermolecular Interactions and Aggregation Behavior

The primary application of molecular simulations involving p-dodecylphenol is in the study of asphaltene aggregation. Asphaltenes are complex polyaromatic hydrocarbons found in crude oil that tend to aggregate and deposit, causing significant operational problems. Alkylphenols, such as p-dodecylphenol, are used as dispersants to inhibit this aggregation.

Molecular dynamics (MD) simulations have been used to investigate the compatibility of various additives with asphaltene and crude oil molecules. researchgate.net These simulations can reveal how dispersant molecules interact with asphaltene aggregates. It has been suggested through experimental studies, which are often complemented by molecular modeling, that p-dodecylphenol can form hydrogen bonds with asphaltene molecules. researchgate.netresearchgate.netacs.orgresearchgate.netresearchgate.netacs.orgacs.org The phenolic hydroxyl group can act as a hydrogen bond donor, interacting with polar functionalities on the asphaltene molecules. This interaction can disrupt asphaltene self-association and stabilize smaller asphaltene particles in the oil, preventing the formation of large, problematic aggregates. acs.orghud.ac.ukacs.org The long, nonpolar dodecyl tail of the molecule provides solubility in the bulk oil phase.

| Computational Focus | Key Interaction Investigated | Implied Role of p-Dodecylphenol |

| Asphaltene Aggregation | Hydrogen bonding with asphaltene | Disruption of asphaltene self-association |

| Asphaltene Dispersion | Solvation of asphaltene aggregates | Steric stabilization of asphaltene particles |

Prediction of Spectroscopic Signatures and Reaction Energetics

Computational methods can be used to predict spectroscopic data (e.g., NMR, IR) and the energetics of chemical reactions. At present, there are no specific computational studies in the available literature that focus on predicting the spectroscopic signatures or reaction energetics of this compound.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are computational tools that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. These models are particularly valuable for predicting the environmental fate and potential toxicity of chemicals like this compound, as well as for understanding how its molecular structure influences its performance in various applications.

Predictive Models for Environmental Behavior and Ecotoxicity Endpoints

This compound is recognized as a substance that can have long-term adverse effects in the aquatic environment. mdpi.com QSAR models are employed to predict its environmental behavior and ecotoxicity, often using key molecular descriptors.

A significant descriptor in many QSAR models for environmental fate is the octanol-water partition coefficient (log Kow) , which indicates a chemical's tendency to partition between an organic phase (like fish tissue) and an aqueous phase. For para-C12-alkylphenols, a high log Kow of 7.14 has been determined, suggesting a strong potential for bioaccumulation. mdpi.com

The UK Environment Agency has utilized QSAR models, such as those in the ECOSAR™ program, to predict the toxicity of para-C12-alkylphenols to various aquatic organisms. The table below presents a comparison of measured and QSAR-predicted toxicity values.

| Organism | Endpoint | Measured Value (mg/L) | QSAR Predicted Value (mg/L) |

| Fish | 96-h LC50 | >0.1 | 0.017 |

| Invertebrate (Daphnia) | 48-h EC50 | 0.035 | 0.043 |

| Algae | 72-h EC50 | >0.1 | 0.091 |

It is important to note that while QSAR models provide valuable initial assessments, there can be discrepancies between predicted and measured values. For instance, in the case of fish, the model appears to over-predict the acute toxicity. mdpi.com

A more recent study by Hong et al. developed a QSAR-ICE-SSD (Interspecies Correlation Estimation and Species Sensitivity Distribution) model to predict the hazardous concentrations of various alkylphenols, including 4-dodecylphenol. This approach combines QSAR predictions with interspecies extrapolations to provide a more comprehensive ecological risk assessment. iosrjournals.org

Correlation of Molecular Descriptors with Performance in Applied Systems

This compound and its derivatives are utilized in various industrial applications, notably as lubricant additives and as precursors for surfactants. QSPR models can be employed to correlate their molecular descriptors with their performance in these systems.

Lubricant Additives:

Dodecylphenol derivatives are used as detergents, dispersants, and antioxidants in lubricating oils. service.gov.uk The performance of these additives is influenced by several molecular features:

Alkyl Chain: The long, non-polar dodecyl chain provides the necessary oil solubility for the additive to be effective in the lubricant base oil.

Phenolic Group: The polar hydroxyl group can interact with metal surfaces, providing detergency and preventing the formation of deposits. This group is also key to the antioxidant properties of these compounds.

Molecular Weight and Shape: These descriptors influence the viscosity and pour point of the lubricating oil.

Surfactants:

Ethoxylated dodecylphenols are a class of non-ionic surfactants. Their performance is dictated by the balance between the hydrophobic dodecylphenol moiety and the hydrophilic polyoxyethylene chain. Key molecular descriptors that influence surfactant properties include:

Hydrophile-Lipophile Balance (HLB): This is a semi-empirical scale that reflects the balance between the hydrophilic and lipophilic portions of a surfactant molecule. The length of the dodecyl chain and the number of ethylene (B1197577) oxide units are the primary determinants of the HLB value.

Molecular Geometry: The branching of the dodecyl chain can affect the packing of the surfactant molecules at interfaces, which in turn influences properties like surface tension reduction and wetting ability. Studies on branched dodecyl phenol (B47542) polyoxyethylene ethers have shown that a branched hydrophobic structure can lead to improved wetting properties compared to linear counterparts. nih.gov

Critical Micelle Concentration (CMC): This is the concentration at which surfactant molecules begin to form micelles. QSPR models for other surfactants have demonstrated that the CMC can be correlated with molecular descriptors such as the total number of atoms in the hydrophobic-hydrophilic segment and the dipole moment of the surfactant.

Future Research Directions and Emerging Paradigms in P Secondary Dodecylphenol Research

Sustainable Design and Synthesis of Next-Generation Dodecylphenol (B1171820) Derivatives

The principles of green chemistry are increasingly guiding the synthesis of industrial chemicals. zenfoldst.comwjarr.com For p-secondary dodecylphenol and its derivatives, future research will likely focus on developing synthetic pathways that are more environmentally benign. This involves a shift away from traditional methods that may use hazardous reagents or generate significant waste streams. zenfoldst.com

Key research objectives in this area include:

Development of Novel Catalysts: Research into new catalytic systems is crucial. The use of metal compound-loaded nano carriers has already shown promise in increasing the efficiency and selectivity of the alkylation process to produce high-purity p-dodecylphenol. google.com Future work will likely explore a wider range of solid acid catalysts and biocatalysts to replace conventional liquid acid catalysts, aiming to simplify product separation and minimize corrosive waste.

Use of Renewable Feedstocks: A major goal of green chemistry is the transition from petrochemical-based raw materials to renewable alternatives. zenfoldst.com Research is anticipated to explore the feasibility of deriving the phenolic ring or the dodecyl chain from bio-based sources, thereby reducing the carbon footprint of the final product.

Atom Economy and Waste Minimization: Future synthetic strategies will be designed to maximize the incorporation of all starting materials into the final product, a principle known as atom economy. researchgate.net This approach, coupled with the design of processes that generate minimal "three wastes" (waste gas, wastewater, and industrial waste), will be a hallmark of next-generation dodecylphenol synthesis. google.com

The table below outlines potential green chemistry approaches for the synthesis of dodecylphenol derivatives.

Table 1: Green Chemistry Approaches for Dodecylphenol Derivative Synthesis

| Green Chemistry Principle | Application to Dodecylphenol Synthesis | Potential Benefit |

|---|---|---|

| Waste Prevention | Designing syntheses to produce fewer byproducts. | Reduced need for waste treatment and disposal. zenfoldst.com |

| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. | Minimized generation of byproducts. researchgate.net |

| Safer Solvents & Auxiliaries | Replacing traditional organic solvents with greener alternatives like water or supercritical fluids. | Reduced environmental and health impacts from solvent use. zenfoldst.com |

| Design for Energy Efficiency | Developing reactions that can be conducted at ambient temperature and pressure. | Lower energy consumption and associated greenhouse gas emissions. zenfoldst.com |

| Use of Renewable Feedstocks | Utilizing biomass-derived phenols and olefins. | Reduced reliance on finite fossil fuels. zenfoldst.com |

| Catalysis | Employing highly selective catalysts to improve reaction efficiency and reduce byproducts. | Increased product yield and purity, with less waste. google.com |

Advanced Process Engineering for Enhanced Efficiency and Reduced Environmental Footprint

Innovations in chemical process engineering offer significant opportunities to improve the production of this compound. The focus is on creating processes that are not only more efficient and cost-effective but also have a substantially lower environmental impact. processengr-intl.com

Future research in this domain will likely concentrate on:

Process Intensification: This approach involves the development of smaller, more energy-efficient, and more selective processing plants. aiche.org For dodecylphenol production, this could mean the use of microreactors or other advanced reactor designs that offer better heat and mass transfer, leading to higher yields and fewer side reactions.